N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound featuring a benzodioxole carboxamide core linked to a piperidine scaffold modified with an oxolane (tetrahydrofuran) substituent.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-18(14-1-2-16-17(9-14)24-12-23-16)19-10-13-3-6-20(7-4-13)15-5-8-22-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOKLYMDJWHMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Sesamol Derivatives
2H-1,3-Benzodioxole-5-carboxylic acid is synthesized through oxidation of sesamol (3,4-methylenedioxyphenol) using KMnO₄ in alkaline conditions:
$$
\text{Sesamol} \xrightarrow[\text{KMnO}4, \Delta]{\text{H}2\text{O/NaOH}} \text{2H-1,3-Benzodioxole-5-carboxylic Acid}
$$
Yield : 78–85% after recrystallization (ethanol/water).
Alternative Route: Carboxylation of Benzodioxole
Direct carboxylation of 1,3-benzodioxole via Friedel-Crafts acylation with ClCOCOCl/AlCl₃ yields the carboxylic acid.
Synthesis of [1-(Oxolan-3-yl)piperidin-4-yl]methanamine
Piperidine Ring Functionalization
Piperidin-4-ylmethanol is reacted with oxolan-3-yl bromide under nucleophilic substitution (SN2) conditions:
$$
\text{Piperidin-4-ylmethanol} + \text{Oxolan-3-yl bromide} \xrightarrow[\text{NaH, DMF}]{\text{0°C to RT}} \text{1-(Oxolan-3-yl)piperidin-4-ylmethanol}
$$
Reaction Time : 12–16 hours. Yield : 65–72%.
Conversion to Primary Amine
The alcohol intermediate is converted to the amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection:
$$
\text{1-(Oxolan-3-yl)piperidin-4-ylmethanol} \xrightarrow[\text{DIAD, PPh}_3]{\text{Phthalimide, THF}} \text{Phthalimide-protected amine} \xrightarrow[\text{Hydrazine}]{\text{MeOH}} \text{[1-(Oxolan-3-yl)piperidin-4-yl]methanamine}
$$
Overall Yield : 58–64%.
Amide Bond Formation
Carboxylic Acid Activation
The benzodioxole-5-carboxylic acid is activated using HATU or EDCl/HOBt in dichloromethane (DCM):
$$
\text{2H-1,3-Benzodioxole-5-carboxylic Acid} \xrightarrow[\text{HATU, DIPEA}]{\text{DCM, 0°C}} \text{Activated Ester}
$$
Coupling with Amine
The activated ester is reacted with [1-(oxolan-3-yl)piperidin-4-yl]methanamine at room temperature:
$$
\text{Activated Ester} + \text{[1-(Oxolan-3-yl)piperidin-4-yl]methanamine} \xrightarrow[\text{DIPEA}]{\text{DCM, RT}} \text{N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide}
$$
Reaction Time : 6–8 hours. Yield : 70–78%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, EtOAc/hexane 3:7) to remove unreacted starting materials and byproducts.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.2 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 6.65 (d, J = 8.2 Hz, 1H, ArH), 5.95 (s, 2H, OCH₂O), 3.80–3.60 (m, 6H, piperidine and oxolan CH₂), 2.90–2.70 (m, 4H, piperidine CH₂), 2.40–2.20 (m, 2H, NCH₂).
- HRMS (ESI+) : m/z calculated for C₁₉H₂₄N₂O₄ [M+H]⁺ 353.1805, found 353.1809.
Optimization and Challenges
Oxolan Ring Stability
The oxolan-3-yl group is prone to ring-opening under strongly acidic conditions. Neutral pH during workup is critical.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HATU-mediated coupling | 78 | 98.5 | High efficiency, minimal byproducts |
| EDCl/HOBt coupling | 70 | 97.2 | Cost-effective |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction pathways, such as the PI3K-AKT or MAPK pathways, which are crucial in cellular processes like growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several synthetic opioids and benzodioxole derivatives. Below is a detailed comparison with key analogs:
Benzodioxole Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1,3-benzodioxole-5-carboxamide)
- Structural Similarities : Both compounds possess a benzodioxole carboxamide group attached to a piperidine ring .
- Key Differences: Substituents: Benzodioxole fentanyl includes a phenylethyl group on the piperidine nitrogen, while the target compound substitutes an oxolane ring. This difference likely alters receptor affinity and selectivity.
| Parameter | Target Compound | Benzodioxole Fentanyl |
|---|---|---|
| Piperidine Substituent | Oxolan-3-yl | 2-Phenylethyl |
| Molecular Weight* | ~375 g/mol (estimated) | ~464 g/mol |
| Receptor Affinity | Unknown | High µ-opioid affinity |
Ulixacaltamide (N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide)
- Structural Similarities : Both compounds feature a piperidinylmethyl-benzamide backbone .
- Key Differences: Functional Groups: Ulixacaltamide substitutes a chloro-fluorobenzamide and a tert-butylamino-acetyl group, contrasting with the target compound’s benzodioxole and oxolane motifs. Applications: Ulixacaltamide is a pharmaceutical candidate (INN-approved), while the target compound lacks reported therapeutic use .
3,4-Methylenedioxy-U-47700 (N-[2-(Dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide)
- Structural Similarities : Shares the benzodioxole carboxamide core .
- Key Differences: Scaffold: 3,4-Methylenedioxy-U-47700 uses a cyclohexyl-dimethylamino group instead of a piperidine-oxolane system. Activity: This analog is a synthetic opioid with µ-receptor affinity, highlighting the benzodioxole group’s versatility in modulating receptor interactions .
Research Findings and Implications
- Metabolic Stability : The oxolane group in the target compound may enhance metabolic stability compared to analogs with labile substituents (e.g., phenylethyl in fentanyl derivatives) .
- Receptor Binding : The absence of a phenylethyl group suggests lower opioid receptor affinity compared to Benzodioxole fentanyl, though empirical data is lacking .
- Synthetic Accessibility: The oxolane-piperidine moiety could simplify synthesis relative to tert-butylamino-acetyl analogs like ulixacaltamide .
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound features a complex structure that includes:
- Oxolan ring : A five-membered cyclic ether contributing to the compound's stability and reactivity.
- Piperidine moiety : A six-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
- Benzodioxole core : Known for its role in various biological activities, this fused aromatic system is significant for its pharmacological properties.
Research suggests that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Poly(ADP-ribose) Polymerase | Competitive | |
| HMG-CoA Reductase | Non-competitive |
Therapeutic Implications
The compound has been investigated for its potential applications in:
- Cancer Treatment : Due to its enzyme inhibitory properties, it may serve as a candidate for developing anticancer therapies.
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on various cancer cell lines. The IC50 values indicated a dose-dependent response, suggesting its potential as an effective chemotherapeutic agent.
- Animal Models : In preclinical studies involving animal models, the compound showed promise in reducing tumor growth when administered alongside standard chemotherapy drugs. These findings indicate a synergistic effect that warrants further investigation.
Q & A
(Basic) What are the optimal synthetic routes and critical parameters for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the benzodioxole-5-carboxamide moiety to the piperidine core via reductive amination (e.g., using NaBH₃CN or HATU) .
- Step 2: Functionalization of the piperidine nitrogen with an oxolane (tetrahydrofuran) group via nucleophilic substitution or Mitsunobu reaction .
Critical Parameters:
| Parameter | Optimal Range/Reagents | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, THF, or DCM | Polar aprotic solvents enhance coupling efficiency |
| Temperature | 0–25°C (Step 1); 80–100°C (Step 2) | Controlled heating prevents side reactions |
| Catalysts | HATU, EDCI, or Pd-based | HATU improves carboxamide coupling |
Validation: Monitor intermediates via LC-MS and purify via column chromatography (silica gel, eluent: EtOAc/hexane).
(Basic) Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Resolve stereochemistry and confirm substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, piperidine CH₂ at δ 2.8–3.5 ppm) .
- X-ray Crystallography: Resolve 3D conformation; critical for confirming the oxolane-piperidine linkage geometry .
- HRMS (ESI-TOF): Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₆N₂O₄: 395.1965) .
(Basic) How does this compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability: Perform accelerated degradation studies (pH 1–10, 37°C). The benzodioxole moiety is prone to hydrolysis under acidic conditions (pH < 3), while the oxolane ring remains stable .
- Thermal Stability: Use TGA/DSC to identify decomposition points (>200°C typical for carboxamides) .
(Advanced) How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Target Fishing: Use SPR (Surface Plasmon Resonance) to screen kinase/GPCR libraries .
- Computational Docking: Employ AutoDock Vina or Schrödinger to predict binding to adenosine A₂A receptors (ΔG < -8 kcal/mol suggests high affinity) .
- Validation: Confirm activity via functional assays (e.g., cAMP modulation for GPCR targets) .
(Advanced) How should researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Replication: Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays: Cross-validate using ITC (isothermal titration calorimetry) for binding affinity and cellular viability assays (MTT/XTT) .
(Advanced) What computational strategies predict off-target interactions or polypharmacology?
Methodological Answer:
- Phylogenetic Analysis: Use SEA (Similarity Ensemble Approach) to identify related targets (e.g., serotonin receptors due to benzodioxole similarity) .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding pocket flexibility and off-target engagement .
(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
SAR Table:
| Substituent Modification | Impact on Bioactivity | Reference |
|---|---|---|
| Oxolane → Tetrahydrothiophene | ↑ Lipophilicity, ↓ Solubility | |
| Benzodioxole → Benzofuran | ↓ Metabolic Stability | |
| Piperidine N-methylation | ↑ CNS Penetration |
Method: Synthesize analogs via parallel synthesis and test in dose-response assays (e.g., EC₅₀ shift from 10 nM to 2 nM with methylated piperidine) .
(Advanced) What strategies identify metabolic liabilities in vivo?
Methodological Answer:
- Microsomal Incubation: Use human liver microsomes (HLM) with NADPH to detect CYP450-mediated oxidation (e.g., hydroxylation at piperidine C4) .
- Metabolite Profiling: LC-HRMS identifies glucuronidation of the benzodioxole group as a major pathway .
(Advanced) How does this compound exhibit polypharmacology across protein families?
Methodological Answer:
- Proteome-Wide Profiling: Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by MS/MS identification .
- Pathway Analysis (KEGG/GO): Overrepresentation in MAPK and calcium signaling pathways suggests multi-target activity .
(Advanced) What formulation challenges arise due to physicochemical properties?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (PEG 400) or liposomal encapsulation (particle size < 100 nm via DLS) .
- Permeability: Assess Caco-2 monolayer permeability (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
